N-(3-(3-methoxyphenyl)propyl)acetamide

描述

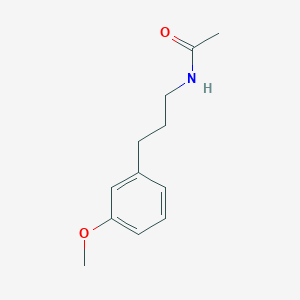

N-(3-(3-Methoxyphenyl)propyl)acetamide is an acetamide derivative characterized by a propyl chain substituted with a 3-methoxyphenyl group at the terminal position. The acetamide moiety (-NHCOCH3) is linked to the nitrogen atom of the propyl chain. This compound belongs to a broader class of N-substituted acetamides, which are often explored for their pharmacological and biological activities due to their structural versatility. The 3-methoxy group on the phenyl ring contributes to electronic and steric effects, influencing interactions with biological targets such as receptors or enzymes .

属性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC 名称 |

N-[3-(3-methoxyphenyl)propyl]acetamide |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13-8-4-6-11-5-3-7-12(9-11)15-2/h3,5,7,9H,4,6,8H2,1-2H3,(H,13,14) |

InChI 键 |

LOVJFNACINEBJW-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NCCCC1=CC(=CC=C1)OC |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(3-(3-甲氧基苯基)丙基)乙酰胺的合成通常涉及 3-(3-甲氧基苯基)丙胺与乙酸酐或乙酰氯的反应。反应通常在碱的存在下进行,例如吡啶或三乙胺,以中和副产物并促进酰胺键的形成。反应条件通常包括将混合物回流数小时,以确保完全转化。

工业生产方法

在工业环境中,可以通过使用连续流动反应器来扩大 N-(3-(3-甲氧基苯基)丙基)乙酰胺的生产规模。这种方法可以更好地控制反应参数,例如温度和压力,从而提高最终产品的收率和纯度。 此外,使用醋酸铅等催化剂可以提高反应速率和效率 .

化学反应分析

反应类型

N-(3-(3-甲氧基苯基)丙基)乙酰胺可以发生多种化学反应,包括:

氧化: 甲氧基可以氧化成羟基。

还原: 酰胺基可以还原成胺。

取代: 甲氧基可以通过亲核芳香取代反应被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化锂铝或硼氢化钠之类的还原剂。

取代: 诸如氢化钠或叔丁醇钾之类的试剂可以促进亲核取代反应。

主要形成的产物

氧化: 形成 N-(3-(3-羟基苯基)丙基)乙酰胺。

还原: 形成 N-(3-(3-甲氧基苯基)丙基)胺。

取代: 根据所用亲核试剂形成各种取代衍生物。

科学研究应用

N-(3-(3-甲氧基苯基)丙基)乙酰胺在科学研究中具有多种应用:

药物化学: 它被研究为褪黑素受体,特别是 MT2 选择性配体的潜在配体.

材料科学: 它可以用作合成聚合物和先进材料的结构单元。

生物学研究: 其衍生物因其抗氧化和抗炎活性而受到研究.

作用机制

N-(3-(3-甲氧基苯基)丙基)乙酰胺的作用机制涉及它与特定分子靶标的相互作用。例如,作为褪黑素受体配体,它与 MT2 受体结合,调节昼夜节律和其他生理过程。 甲氧基和丙基链的存在影响了其对受体的结合亲和力和选择性 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-(1H-Indole-3-yl)propyl)acetamide (Compound 2)

- Structure : Features an indole ring instead of 3-methoxyphenyl.

- Activity : Demonstrated nematicidal activity (38.3% mortality at 0.1 mg/mL) in Streptomyces avidinii extracts, highlighting the role of aromatic heterocycles in bioactivity .

N-Cyclopropyl-2-(3-methoxyphenyl)acetamide

- Structure : A cyclopropyl group replaces the propyl chain, with the 3-methoxyphenyl directly attached to the acetamide.

- Synthesis : Commercial availability (CAS 1090488-44-0) suggests utility as a pharmaceutical intermediate. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .

Analogues with Functionalized Side Chains

N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide

- Structure: Incorporates a phenoxypropyl chain with a piperidinylmethyl group and a thioether-hydroxyl side chain.

- Activity : Antiulcer properties via dual gastric acid suppression and cytoprotection. The thioether and hydroxyl groups enhance hydrogen bonding with proton pump targets .

2-(4-((3-(2-Methylpiperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (17{3,3})

Analogues with Chromene or Heterocyclic Cores

N-[6-Hexyl-3-(3-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35b)

- Structure : Chromen-4-one core with a 3-methoxyphenyl group and hexyl chain.

- Activity : Tested as a Formyl Peptide Receptor 1 (FPR1) antagonist. The methoxy group at the meta position optimizes steric compatibility with the receptor’s hydrophobic pocket .

- Key Insight : Substitution patterns on the phenyl ring (ortho, meta, para) significantly modulate receptor affinity.

Pharmacokinetic and Physicochemical Comparisons

Notes:

- Meta vs. Para Substitution : Meta-methoxy groups (as in the target compound) provide better steric flexibility for receptor binding compared to para-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。